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4-Fluoro-2-methylbutan-2-amine

Cat. No.: B13529035
M. Wt: 105.15 g/mol
InChI Key: RITZSPXTPJXSQS-UHFFFAOYSA-N
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Description

Significance and Research Utility of Fluorinated Amines in Chemical Science

Fluorinated amines represent a critical class of functional building blocks in modern chemical science, particularly in the fields of medicine and agriculture. alfa-chemistry.com The strategic incorporation of fluorine into organic molecules, including amines, can profoundly alter their chemical and biological properties. enamine.netresearchgate.net This modification is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. tandfonline.com

The introduction of fluorine can increase metabolic stability by strengthening the carbon-hydrogen bonds at or near sites of metabolic action, as the carbon-fluorine bond is significantly more robust. tandfonline.com Furthermore, fluorine's high electronegativity can influence the basicity of nearby amine groups, which is a crucial parameter for the interaction of molecules with biological targets and for controlling their solubility and transport properties. alfa-chemistry.com The inclusion of fluorine can also lead to enhanced binding affinity with target proteins, improved membrane permeability, and increased bioavailability. enamine.nettandfonline.com Consequently, fluorinated compounds are prevalent in the pharmaceutical industry, with some reports suggesting that over half of all marketed drugs contain fluorine. omicsonline.org

The synthetic value of fluorinated amines is also substantial, as they serve as versatile intermediates for creating more complex molecules. alfa-chemistry.comsmolecule.com The development of novel and efficient methods for synthesizing fluorinated amines, such as through the fluoroamination of alkenes or the reduction of fluorine-containing nitro compounds, remains an active area of chemical research. alfa-chemistry.com

Unique Structural Features of 4-Fluoro-2-methylbutan-2-amine (B6155053) Pertinent to Research

This compound is an aliphatic amine with a distinct structural architecture that makes it a compound of interest for synthetic and medicinal chemistry. Its structure consists of a four-carbon butane (B89635) backbone, with a primary amine (-NH2) and a methyl group (-CH3) attached to the second carbon atom, and a fluorine atom at the terminal fourth carbon. The amine group is bonded to a tertiary carbon, creating significant steric hindrance around the nitrogen atom.

The specific arrangement of a sterically hindered primary amine and a terminal fluorine atom makes this compound a potentially valuable building block for creating novel chemical entities with tailored properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1057856-28-6
Molecular Formula C₅H₁₂FN
Molecular Weight 105.156 g/mol molport.com
Structure F-CH₂-CH₂-C(CH₃)(NH₂)-CH₃

Current Research Landscape and Knowledge Gaps for the Compound

The current research landscape for this compound appears to be in a nascent stage. A review of available literature and chemical supplier databases indicates that the compound, primarily as its hydrochloride salt, is commercially available, suggesting its utility as a chemical intermediate or a building block for synthesis. enaminestore.comsigmaaldrich.combldpharm.com

However, there is a discernible lack of published academic studies focusing specifically on the synthesis, reactivity, and biological applications of this compound. While the general advantages of fluorinated amines are well-documented, the specific contributions of this compound's unique structure have not been extensively explored or reported.

This represents a significant knowledge gap in the field. Key areas for future research include:

Detailed Physicochemical Characterization: Experimental determination of properties such as pKa, LogP, and conformational analysis would provide a more robust understanding of its behavior.

Biological Screening: Investigation into its biological activity across various assays could uncover potential applications in drug discovery, for instance, as a fragment or lead compound for therapeutics targeting neurotransmission or other pathways. smolecule.com

Synthetic Applications: Exploration of its utility as a building block in the synthesis of more complex and potentially bioactive molecules would be a valuable contribution. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12FN B13529035 4-Fluoro-2-methylbutan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

4-fluoro-2-methylbutan-2-amine

InChI

InChI=1S/C5H12FN/c1-5(2,7)3-4-6/h3-4,7H2,1-2H3

InChI Key

RITZSPXTPJXSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCF)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluoro 2 Methylbutan 2 Amine

Enantioselective Synthesis of 4-Fluoro-2-methylbutan-2-amine (B6155053) and its Stereoisomers

While this compound itself is an achiral molecule due to the absence of a stereocenter, the principles of enantioselective synthesis are crucial for producing its chiral analogues and precursors, which are valuable building blocks. The development of methods to control stereochemistry during the synthesis of fluorinated amines is a key area of research. nih.gov

Chiral Pool Approaches for Stereocontrol

Chiral pool synthesis utilizes readily available, enantiopure natural products, such as amino acids or carbohydrates, as starting materials. This strategy transfers the inherent chirality of the starting material to the final product. For the synthesis of chiral precursors to fluorinated amines, a common approach involves starting with a chiral amino acid.

A hypothetical chiral pool synthesis for a precursor to a chiral analogue of this compound might begin with a naturally occurring amino acid like L-leucine. The synthesis would involve protecting the amine and carboxylic acid functionalities, followed by a series of transformations to construct the desired carbon skeleton. The stereocenter from the original amino acid dictates the stereochemistry of the final product. Key steps often include reduction of the carboxylic acid to an alcohol, which can then be converted to the required fluoro group via nucleophilic substitution.

Asymmetric Catalysis in the Synthesis of Chiral Fluorinated Amines

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, offering high efficiency and stereocontrol without the need for stoichiometric chiral reagents. nih.gov This approach is broadly categorized into organocatalysis and metal-based catalysis.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. In the context of synthesizing chiral fluorinated amines, organocatalysts have been successfully used for enantioselective fluorination and for carbon-carbon bond-forming reactions that establish key stereocenters. nih.govsoton.ac.uk

Commonly used organocatalysts include derivatives of natural products like cinchona alkaloids and amino acids such as proline. nih.govrsc.org For instance, the enantioselective α-fluorination of aldehydes and ketones, catalyzed by chiral primary or secondary amines, can produce key fluorinated intermediates with high enantiomeric excess. princeton.eduresearchgate.net These intermediates can then be further elaborated into the target amine. A plausible strategy for a precursor to this compound could involve the asymmetric Michael addition of a nucleophile to a fluorinated acceptor, catalyzed by a chiral thiourea or squaramide catalyst, to build the carbon backbone with controlled stereochemistry. rsc.org

Table 1: Organocatalytic Strategies for Chiral Fluorinated Compound Synthesis

Catalyst Type Reaction Substrate Example Fluorinating Agent Typical Enantioselectivity (ee)
Chiral Primary Amines (e.g., Jørgensen-Hayashi catalyst) α-Fluorination Aldehydes N-Fluorobenzenesulfonimide (NFSI) >90% nih.govprinceton.edu
Cinchona Alkaloid Derivatives Conjugate Addition α-Fluoroketoesters N/A (Substrate is fluorinated) Up to 99% rsc.org

Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric reactions. The design of ligands is crucial, as their steric and electronic properties directly influence the stereochemical outcome of the reaction. rsc.orgscispace.com

For the synthesis of chiral fluorinated amines, key metal-catalyzed methods include:

Asymmetric Hydrogenation: The reduction of prochiral fluorinated imines or enamines using chiral rhodium, ruthenium, or iridium catalysts is a direct route to chiral amines. The catalyst, typically a metal complex with a chiral phosphine ligand, facilitates the delivery of hydrogen to one face of the C=N double bond.

Asymmetric Alkylation: The addition of organometallic reagents (e.g., dialkylzinc) to fluorinated imines can be catalyzed by chiral metal complexes to form C-C bonds with high enantioselectivity, establishing a chiral center adjacent to the nitrogen atom. nih.gov

Lewis Acid Catalysis: Chiral Lewis acids can activate fluorinated sulfinylimines for diastereoselective addition of nucleophiles, such as silyl dienolates, providing access to various chiral α-fluoroalkyl amines. rsc.org

Table 2: Metal-Catalyzed Asymmetric Synthesis of Chiral Amines

Metal Catalyst Ligand Type Reaction Type Substrate Outcome
Rhodium (I) Chiral Phosphine (e.g., BINAP) Asymmetric Hydrogenation Fluorinated Enamide High enantioselectivity rsc.org
Ruthenium (II) Chiral Diamine-Phosphine Asymmetric Hydrogenation Fluorinated Ketimine Chiral amine with high ee nih.gov

Biocatalytic Reductive Amination for Chiral Precursors

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. manchester.ac.uk For chiral amine synthesis, reductive amination is a powerful strategy. Enzymes such as amine dehydrogenases (AmDHs) and imine reductases (IREDs) can convert a ketone into a chiral amine with very high enantiomeric purity. thieme-connect.defrontiersin.orgwhiterose.ac.uk

The synthesis of a chiral precursor for a fluorinated amine can be achieved by applying this methodology to a fluorinated ketone. For example, a suitable fluorinated ketone could be subjected to reductive amination using an engineered AmDH and a cofactor regeneration system (e.g., glucose dehydrogenase). frontiersin.orgwhiterose.ac.uk While this method is highly effective for creating secondary amine centers, it is not directly applicable for creating the quaternary amine found in this compound. However, it is an excellent method for producing chiral fluorinated precursors that can be converted to the final product in subsequent steps. whiterose.ac.uk

Strategies for Introducing the Fluorine Atom

Key strategies include:

Nucleophilic Fluorination: This involves the displacement of a leaving group, typically a hydroxyl group (after activation) or a sulfonate, with a fluoride (B91410) ion. Deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) are commonly used to convert alcohols directly into fluorides. nih.govresearchgate.net This method would be suitable for a late-stage fluorination of a precursor like 4-hydroxy-2-methylbutan-2-amine.

Electrophilic Fluorination: This strategy employs reagents that deliver an "F+" equivalent to a nucleophilic carbon center, such as an enolate or enamine. chimia.ch Commercially available reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose, often in conjunction with metal or organocatalysts to achieve enantioselectivity. nih.govprinceton.edu

Ring-Opening of Aziridines: The hydrofluorination of activated aziridines provides a regioselective route to β-fluoroamines. organic-chemistry.orgorganic-chemistry.org This method uses a fluoride source to open the three-membered ring, simultaneously installing the fluorine and amine functionalities in a 1,2-relationship.

Use of Fluorinated Building Blocks: This approach involves starting the synthesis with a simple, commercially available molecule that already contains the fluorine atom. chimia.ch The rest of the molecular structure is then constructed around this fluorinated core. This can simplify the synthesis by avoiding potentially harsh fluorination conditions in later steps.

Table 3: Common Reagents for Fluorination

Reagent Name Abbreviation Type Common Application
Diethylaminosulfur Trifluoride DAST Nucleophilic Conversion of alcohols to alkyl fluorides nih.govresearchgate.net
N-Fluorobenzenesulfonimide NFSI Electrophilic α-Fluorination of carbonyl compounds princeton.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor Electrophilic Fluorination of enolates and silyl enol ethers nih.govchimia.ch

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, typically involving the displacement of a good leaving group by a fluoride ion (F⁻) in an Sₙ2 reaction. A common strategy for synthesizing this compound via this approach would be the deoxyfluorination of a corresponding amino alcohol, such as 4-amino-3-methylbutan-1-ol. In such a precursor, the primary hydroxyl group is a poor leaving group and must first be activated.

This activation can be achieved by converting the alcohol into a sulfonate ester (e.g., tosylate, mesylate) or by using specialized deoxyfluorination reagents. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor are widely used. ucla.eduresearchgate.net These reagents react with the alcohol to form a reactive intermediate that is subsequently displaced by a fluoride ion. ucla.edu Newer reagents like AlkylFluor have been developed as bench-stable alternatives for the deoxyfluorination of primary and secondary alcohols, tolerating a wide range of functional groups, including protected amines. thieme-connect.combrynmawr.edu

A critical consideration in this approach is the presence of the amine functionality, which is nucleophilic and basic. The amine group typically requires protection (e.g., as a carbamate or amide) to prevent it from reacting with the fluorinating agent or participating in side reactions. After the fluorination step, a deprotection step is necessary to reveal the target amine. thieme-connect.com

Parameter Details References
Precursor 4-amino-3-methylbutan-1-ol (with N-protection)N/A
Reagent Class Deoxyfluorination Reagents ucla.edubrynmawr.edu
Common Reagents DAST, Deoxo-Fluor, PyFluor, AlkylFluor ucla.eduthieme-connect.combrynmawr.edu
Mechanism Activation of C-O bond followed by Sₙ2 displacement by F⁻ brynmawr.edu
Key Considerations Amine protection/deprotection, suppression of elimination side reactions thieme-connect.com

Electrophilic Fluorination Methodologies

Electrophilic fluorination introduces fluorine using a reagent that delivers a formal "F⁺" equivalent to a nucleophilic carbon center. These reagents are highly reactive and typically feature an electron-deficient fluorine atom attached to a good leaving group. The most common electrophilic fluorinating agents are N-F compounds, such as Selectfluor® (F-TEDA-BF₄). rsc.orgorganic-chemistry.org

Synthesizing this compound via this route would likely involve the direct fluorination of an unactivated C(sp³)–H bond on a suitable precursor. nih.gov While challenging, methods for the site-selective C–H fluorination have been developed. For aliphatic amines, a strategy involves protonating the amine in a superacid, which activates the C–H bonds and generates superelectrophilic species that can be subsequently fluorinated. rsc.org This approach could theoretically be applied to a precursor like 2-methylbutan-2-amine, although controlling the regioselectivity to favor the terminal primary carbon over other positions would be a significant challenge.

Transition-metal-catalyzed approaches, often using palladium, have also enabled the fluorination of C(sp³)–H bonds, typically requiring a directing group to achieve site selectivity. nih.gov For a molecule without strong directing capabilities at the desired position, this remains a formidable synthetic hurdle.

Parameter Details References
Precursor 2-methylbutan-2-amine or related organometallic species rsc.org
Reagent Class Electrophilic N-F Reagents rsc.orgorganic-chemistry.org
Common Reagents Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) nih.govrsc.org
Mechanism Reaction of a nucleophilic carbon with an "F⁺" source nih.gov
Key Considerations Control of regioselectivity in C-H activation, substrate activation nih.govrsc.org

Radical Fluorination Pathways

Radical fluorination has emerged as a powerful tool for C–F bond formation, particularly for the functionalization of unactivated aliphatic C–H bonds. nsf.gov This pathway involves the generation of a carbon-centered radical, which then reacts with a fluorine atom source to form the C–F bond.

A promising strategy for synthesizing this compound is through a photocatalytic process. rsc.org In a typical setup, a photocatalyst, upon irradiation with visible light, can initiate a hydrogen atom transfer (HAT) from an unactivated C–H bond of a precursor molecule. For instance, starting with a protected 2-methylbutan-2-amine, a photocatalyst could selectively abstract a hydrogen atom from the terminal methyl group. The resulting primary alkyl radical would then be trapped by a fluorine radical donor, such as Selectfluor® or NFSI, to yield the fluorinated product. rsc.org

Metal-catalyzed systems, for example using manganese porphyrin complexes, have also been shown to mediate the radical fluorination of unactivated C–H bonds. nsf.govharvard.edu These methods offer complementary reactivity and can provide access to fluorinated molecules that are difficult to obtain through traditional ionic pathways. The key challenge, as with electrophilic methods, is achieving high regioselectivity for the desired primary C–H bond. harvard.edu

Parameter Details References
Precursor N-protected 2-methylbutan-2-amine rsc.orgnsf.gov
Methodology Photocatalysis, Metal-catalysis rsc.orgharvard.edu
Fluorine Source Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) rsc.org
Mechanism Generation of a C-centered radical followed by fluorine atom transfer nsf.gov
Key Considerations Regioselectivity of hydrogen atom transfer, catalyst efficiency harvard.edu

Alternative Synthetic Routes and Precursor Utilization

Reductive Amination of Corresponding Ketones or Aldehydes

Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. wikipedia.org This reaction, also known as reductive alkylation, involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organicreactions.org

For the synthesis of this compound, the most direct approach would utilize 4-fluoro-2-butanone as the carbonyl precursor. This ketone would be reacted with ammonia or an ammonia surrogate. The reaction is typically carried out in a one-pot fashion where the carbonyl compound, amine source, and a reducing agent are combined. wikipedia.orgorganic-chemistry.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone. organicreactions.org Biocatalytic methods using amine dehydrogenases have also emerged as a powerful alternative for the reductive amination of ketones to produce chiral amines. frontiersin.org

Parameter Details References
Precursors 4-fluoro-2-butanone, Ammonia (or surrogate) nih.gov
Reducing Agents NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst wikipedia.orgorganicreactions.org
Mechanism Imine/Iminium ion formation followed by reduction wikipedia.org
Key Considerations Availability of the fluorinated ketone precursor, control of over-alkylation organic-chemistry.org

Alkylation of Nitrogenous Precursors

The formation of a C–N bond via alkylation of a nitrogen nucleophile is a fundamental transformation in organic synthesis. wikipedia.org A direct approach to this compound would involve the Sₙ2 reaction between a suitable nitrogen source and a fluorinated alkyl halide, such as 1-fluoro-3-halo-3-methylbutane.

However, the direct alkylation of ammonia with alkyl halides is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting ammonia. masterorganicchemistry.com Using a large excess of ammonia can favor the formation of the primary amine but may not be practical. youtube.comyoutube.com

A more controlled and widely used alternative is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is alkylated with the fluorinated alkyl halide, and the resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine cleanly, avoiding the issue of over-alkylation. chemistrysteps.comlibretexts.org

Parameter Details References
Precursors 1-fluoro-3-halo-3-methylbutane, Potassium Phthalimide wikipedia.orgchemistrysteps.com
Methodology Gabriel Synthesis wikipedia.orgmasterorganicchemistry.comlibretexts.org
Mechanism Sₙ2 displacement of halide by phthalimide anion, followed by hydrolysis/hydrazinolysis chemistrysteps.com
Key Considerations Avoids over-alkylation, requires primary or unhindered alkyl halides wikipedia.orgchemistrysteps.com

Derivatization of Related Butylamines

This approach focuses on introducing the fluorine atom into a pre-existing butylamine framework, a strategy known as late-stage functionalization. The starting material would be a readily available compound such as 2-methylbutan-2-amine. The challenge lies in selectively activating and fluorinating a specific C–H bond in the presence of the amine group.

The methodologies for this transformation overlap significantly with the electrophilic and radical fluorination pathways previously discussed (Sections 2.2.2 and 2.2.3). For example, direct C(sp³)–H fluorination using Selectfluor® under photocatalytic conditions could be employed to derivatize the parent amine. rsc.org The inherent reactivity preferences of the C–H bonds in the molecule would dictate the regiochemical outcome. The primary C–H bonds at the C4 position are generally less reactive than the tertiary C–H bond at C2 or the secondary C–H bonds at C3, making selective fluorination at the desired position a significant challenge that may require advanced catalytic systems or directing group strategies. nih.gov

Another potential derivatization could involve the reaction of tert-butylamine with a fluorinated building block, although this falls more under the category of alkylation. The direct conversion of a C-H to a C-F bond on the intact carbon skeleton of a butylamine represents a highly efficient and atom-economical synthetic strategy. nih.gov

Parameter Details References
Precursor 2-methylbutan-2-amine (or N-protected derivative) nih.govrsc.org
Methodology Direct C-H Fluorination (Radical or Electrophilic) nih.govrsc.orgnsf.gov
Reagents Selectfluor®, NFSI, Photocatalyst or Metal Catalyst nih.govrsc.org
Mechanism C-H bond activation followed by fluorination nih.govrsc.org
Key Considerations Regioselectivity, chemoselectivity (avoiding N-fluorination) rsc.orgnih.gov

Process Optimization and Scalability Studies for Laboratory Research

Ideal process optimization for the laboratory-scale synthesis of a chemical entity like this compound would involve a systematic investigation of various reaction parameters to maximize yield, purity, and efficiency while ensuring safety and reproducibility. Such studies typically include the evaluation of:

Starting Materials and Reagents: Assessing the purity and reactivity of precursors is crucial. Different fluorinating agents, amine precursors, and protecting group strategies could be compared for their effectiveness.

Reaction Conditions: A comprehensive study would involve the optimization of temperature, pressure, reaction time, and solvent systems. The choice of solvent can significantly influence reaction rates and selectivity.

Catalyst Screening: If the synthesis is catalyst-dependent, a screening of various catalysts to identify the most active and selective one would be a key aspect of optimization.

Work-up and Purification: Developing an efficient and scalable purification protocol is paramount. This would involve comparing techniques such as distillation, crystallization, and chromatography to achieve the desired purity of the final product.

Scalability studies would then translate these optimized laboratory procedures to a larger scale, identifying and addressing any potential challenges that may arise. This could involve managing exotherms, ensuring efficient mixing, and adapting purification methods for larger quantities.

Unfortunately, without specific research data, any discussion on the process optimization and scalability of this compound synthesis would be purely speculative. The scientific community has not yet published detailed experimental procedures, reaction yields under varying conditions, or scalability assessments for this particular compound.

Below are hypothetical data tables that would typically be generated during such research. It is important to emphasize that the data presented here is illustrative and not based on actual experimental results for the synthesis of this compound, due to the lack of available information.

Hypothetical Data Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
125244535
250127865
37569588
410049280

Hypothetical Data Table 2: Effect of Solvent on a Key Synthetic Step

EntrySolventDielectric ConstantYield (%)Purity (%)
1Dichloromethane9.17592
2Tetrahydrofuran7.58295
3Acetonitrile37.56588
4Toluene2.45085

The absence of such empirical data in the public domain prevents a detailed and scientifically accurate discussion as requested. Further research and publication in this area would be necessary to provide a comprehensive overview of the advanced synthetic methodologies for this compound.

Advanced Structural and Stereochemical Elucidation

Conformational Analysis and Dynamics using Computational Methods

The conformational landscape of 4-Fluoro-2-methylbutan-2-amine (B6155053) is dictated by the rotational barriers around its single bonds and the influence of its functional groups. The presence of a fluorine atom is expected to significantly impact its conformational preferences. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring this landscape.

The gauche effect, a phenomenon where a conformation with adjacent electron-withdrawing groups or lone pairs is more stable, is a key consideration. In this compound, the interaction between the fluorine atom and the amine group will likely lead to a preference for a gauche arrangement of the F-C-C-N dihedral angle. beilstein-journals.orgnih.gov This is attributed to a combination of hyperconjugation and electrostatic interactions. beilstein-journals.orgnih.gov Specifically, an electrostatic attraction between the partially negative fluorine and the partially positive nitrogen (in its protonated form) or the N-H bond can stabilize the gauche conformer. nih.gov

Computational modeling would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated Gibbs free energies. acs.org Dynamic processes, such as the interconversion between different conformers, can be studied using molecular dynamics (MD) simulations, which provide insights into the flexibility of the molecule and the energy barriers for conformational changes. semanticscholar.org

Chiroptical Properties and Stereochemical Assignments

This compound possesses a chiral center at the C2 position, making it an optically active compound. The determination of its absolute configuration is a critical aspect of its stereochemical elucidation. Chiroptical spectroscopic techniques, particularly Vibrational Circular Dichroism (VCD), are powerful tools for this purpose. nih.govnih.govrsc.org

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. nih.gov By comparing the experimentally measured VCD spectrum with theoretical spectra calculated for the (R) and (S) enantiomers using DFT, the absolute configuration can be unambiguously assigned. nih.govd-nb.info

The theoretical VCD spectrum is typically calculated by performing a conformational search to identify all stable low-energy conformers. The VCD spectrum of each conformer is then calculated and a Boltzmann-averaged spectrum is generated based on their relative free energies. nih.gov This theoretical spectrum is then compared with the experimental one to make the stereochemical assignment. d-nb.info Electronic Circular Dichroism (ECD) can also be a complementary technique for such assignments. d-nb.info

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

The amine group in this compound can act as both a hydrogen bond donor and acceptor, while the fluorine atom can act as a weak hydrogen bond acceptor. These capabilities allow the molecule to form various intra- and intermolecular hydrogen bonds, which play a crucial role in its physical properties and its interactions with other molecules. cymitquimica.comnih.govnih.gov

Computational methods can be employed to model these interactions. For instance, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature and strength of hydrogen bonds. rsc.org Molecular dynamics simulations can provide a dynamic picture of the hydrogen-bonding networks in solution. rsc.org The hydrochloride salt of the amine is expected to exhibit even stronger hydrogen bonding due to the presence of the charged ammonium (B1175870) group. nih.govnih.gov

Crystallographic Studies of this compound and its Salts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystallographic study of this compound or its salts, such as the hydrochloride salt, would provide precise information about bond lengths, bond angles, and torsion angles. researchgate.netacs.org

Such a study would confirm the preferred conformation of the molecule in the crystalline state and provide direct evidence of the intermolecular interactions, including hydrogen bonding, that govern the crystal packing. iucr.org For example, the analysis of the crystal structure of a salt would reveal the geometry of the hydrogen bonds between the ammonium cation and the counter-anion. iucr.org

While no specific crystallographic data for this compound is currently available in the Cambridge Structural Database (CSD), studies on analogous fluorinated amine salts have provided valuable insights into their crystal packing. These studies often reveal extensive hydrogen bonding networks involving the amine protons, the fluorine atoms, and the counter-ions. researchgate.netrsc.org

Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)

ParameterHypothetical Value for this compound HCl
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Z4
Key H-bond (Å)N-H···Cl (2.1-2.3)

Note: This table presents hypothetical data for illustrative purposes, as experimental crystallographic data for this specific compound is not available.

Computational Modeling of Electronic Structure and Reactivity

Computational modeling provides deep insights into the electronic structure and reactivity of this compound. DFT calculations can be used to determine various electronic properties, such as the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. escholarship.org

The presence of the electronegative fluorine atom is expected to have a significant impact on the electronic properties of the molecule. It will likely lower the energy of the HOMO and LUMO, potentially affecting the molecule's reactivity in chemical reactions. nih.gov The electrostatic potential map would show regions of negative potential around the fluorine and nitrogen atoms and positive potential around the amine hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.

Computational studies can also be used to model the reactivity of the molecule in various chemical transformations, such as fluorination reactions. escholarship.orgnih.gov For instance, the mechanism of a reaction can be elucidated by calculating the energies of reactants, products, intermediates, and transition states. nih.gov This information is invaluable for understanding the factors that control the selectivity and efficiency of chemical reactions. whiterose.ac.uk

Interactive Data Table: Calculated Electronic Properties (Hypothetical)

PropertyHypothetical ValueMethod
HOMO Energy (eV)-9.8B3LYP/6-31G
LUMO Energy (eV)1.5B3LYP/6-31G
Dipole Moment (D)2.1B3LYP/6-31G*
pKa (calculated)9.5SM8T Model

Spectroscopic and Spectrometric Characterization Beyond Identification

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular characterization. For 4-Fluoro-2-methylbutan-2-amine (B6155053), a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are essential for assembling the molecular puzzle of this compound by revealing through-bond correlations between nuclei. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected correlation would be between the protons on C3 and C4, confirming the ethyl fluoride (B91410) fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). libretexts.org It allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). libretexts.org This is critical for connecting the different parts of the molecule. For instance, the protons of the two methyl groups (C1 and C1') would show correlations to the quaternary C2 and the methylene (B1212753) C3, establishing the core structure of the molecule.

The following table outlines the predicted correlations for this compound.

Atom Label Description Expected COSY Correlations Expected HSQC Correlation (¹³C) Expected HMBC Correlations (¹³C)
H-1 / H-1'Protons on two methyl groupsNoneC-1 / C-1'C-2, C-3
H-3Methylene protonsH-4C-3C-1 / C-1', C-2, C-4
H-4Methylene protons (fluorinated)H-3C-4C-2, C-3

Fluorine-19 NMR (¹⁹F NMR) for Chemical Environment Probing

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½) making ¹⁹F NMR an invaluable tool for analyzing fluorinated compounds. wikipedia.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment. alfa-chemistry.com

For this compound, the fluorine atom is attached to a primary carbon. The ¹⁹F NMR spectrum is expected to show a single resonance. This signal would be split into a triplet due to coupling (²J_HF) with the two adjacent protons on C3. The chemical shift for fluorine in fluoroalkanes typically appears in the range of -200 to -220 ppm relative to a CFCl₃ standard. wikipedia.org

Parameter Predicted Value Description
Chemical Shift (δ)-200 to -220 ppmTypical range for a -CH₂F group in a fluoroalkane. wikipedia.org
MultiplicityTripletSplitting by the two adjacent protons on C3.
Coupling Constant~45-50 HzExpected value for a geminal ¹H-¹⁹F coupling (²J_HF). wikipedia.org

Stereochemical Assignment via Chiral Derivatizing Reagents in NMR

The determination of the absolute configuration of chiral molecules is often achieved by reacting them with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers exhibit distinct signals in NMR spectra, allowing for their differentiation and quantification. chemeurope.com A common CDA for chiral amines and alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). chemeurope.com When a racemic amine is reacted with a single enantiomer of Mosher's acid, two diastereomeric amides are formed, which can be distinguished by ¹H or ¹⁹F NMR. frontiersin.orgnih.gov

However, this technique is applicable only to chiral molecules. The structure of this compound reveals that it is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, the use of chiral derivatizing reagents for stereochemical assignment is not applicable to this compound.

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Fragmentation Pathway Analysis

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The fragmentation pattern serves as a molecular fingerprint. Aliphatic amines are well-known to undergo a characteristic fragmentation process called alpha-cleavage. jove.comdummies.com This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. jove.com

For this compound, ionization is expected to occur via the loss of a lone-pair electron from the nitrogen atom, forming the molecular ion (M⁺•). The subsequent alpha-cleavage of the C2-C3 bond is the most favorable fragmentation pathway because it leads to the formation of a stable, resonance-stabilized iminium cation and a neutral radical. miamioh.edu The loss of the largest alkyl group is generally preferred. miamioh.edu

Molecular Ion (M⁺•): C₅H₁₂FN⁺• at m/z = 105

Alpha-Cleavage: Loss of a fluoroethyl radical (•CH₂CH₂F)

Major Fragment: Formation of the [M - 47]⁺ iminium cation (C₃H₈N⁺) at m/z = 58

Ion Proposed Formula m/z (Nominal) Description
Molecular Ion[C₅H₁₂FN]⁺•105Parent ion formed by electron ionization.
Base Peak / Major Fragment[C₃H₈N]⁺58Formed via alpha-cleavage with loss of a •CH₂CH₂F radical.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). spectralworks.com This precision allows for the determination of a molecule's exact elemental composition, which is a critical step in confirming its structure. thermofisher.comnih.gov

By measuring the exact mass of the molecular ion of this compound, its elemental formula (C₅H₁₂FN) can be unequivocally confirmed. HRMS can easily distinguish it from other molecules that might have the same nominal mass but a different elemental formula (isobars). For example, C₆H₁₅O (nominal mass 105) has a different exact mass and could be readily differentiated.

Parameter Value
Elemental FormulaC₅H₁₂FN
Nominal Mass105
Monoisotopic Exact Mass105.09538

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of this compound. This is achieved by probing the characteristic vibrational frequencies of its constituent chemical bonds. Although specific, experimentally-derived spectra for this particular molecule are not extensively documented, a comprehensive analysis can be reliably predicted by examining the known spectroscopic behavior of its primary functional groups: a primary amine and an alkyl fluoride.

The primary amine (-NH₂) group is anticipated to produce several characteristic signals. In an FT-IR spectrum, this would manifest as two distinct bands of medium intensity within the 3400-3250 cm⁻¹ range, which are attributable to the asymmetric and symmetric stretching vibrations of the N-H bonds, respectively. orgchemboulder.com Additionally, a scissoring (bending) vibration of the N-H bonds is expected to appear as a medium-to-strong absorption between 1650 and 1580 cm⁻¹. orgchemboulder.com A broader absorption, corresponding to the N-H wagging motion, is also predicted to be present in the 910-665 cm⁻¹ region. orgchemboulder.com The stretching of the carbon-nitrogen (C-N) single bond in an aliphatic amine typically yields a weak to medium intensity band located between 1250 and 1020 cm⁻¹. orgchemboulder.com

The incorporation of a fluorine atom into the molecule introduces a carbon-fluorine (C-F) stretching vibration. This is typically a very strong and prominent absorption in the FT-IR spectrum, generally located in the 1400-1000 cm⁻¹ region. The precise wavenumber of this absorption can be influenced by the local molecular environment.

In Raman spectroscopy, the N-H stretching vibrations are also active and would be observed in a similar region to the FT-IR spectrum. The C-H stretching and bending vibrations originating from the methyl and methylene groups of the butyl chain will be observable in both FT-IR and Raman spectra within their well-established characteristic frequency ranges.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Predicted FT-IR Intensity Predicted Raman Intensity
N-H Asymmetric Stretch 3400-3300 Medium Medium
N-H Symmetric Stretch 3330-3250 Medium Medium
C-H Stretch (sp³) 3000-2850 Strong Strong
N-H Scissoring (Bend) 1650-1580 Medium-Strong Weak
C-H Bend 1470-1350 Medium Medium
C-F Stretch 1400-1000 Strong Weak
C-N Stretch 1250-1020 Weak-Medium Medium
N-H Wag 910-665 Broad, Medium Weak

UV-Visible Spectroscopy and Electronic Transitions

The electronic structure of this compound dictates its behavior in UV-Visible spectroscopy. As a saturated aliphatic amine, the principal electronic transition observable is of the n → σ* type. slideshare.net This transition involves the promotion of a non-bonding electron from the lone pair of the nitrogen atom into a higher-energy, anti-bonding sigma (σ*) orbital.

Typically, saturated amines display a weak absorption maximum (λmax) in the far-UV region, generally between 170 and 220 nm. slideshare.netyoutube.com The molar absorptivity (ε) associated with this type of electronic transition is characteristically low, often below 1000 L mol⁻¹ cm⁻¹. The presence of the highly electronegative fluorine atom may induce a slight hypsochromic shift (a shift to a shorter wavelength, also known as a blue shift), though this effect is generally minimal in saturated systems that lack conjugation.

Given the absence of any chromophoric systems, such as carbon-carbon double or triple bonds or aromatic rings, no significant absorption is anticipated in the visible portion of the electromagnetic spectrum. Consequently, the compound is expected to be colorless. The main application of UV-Visible spectroscopy for a compound like this compound would be for quantitative analysis in the far-UV range, which would necessitate the use of a solvent, such as hexane, that is transparent in this region.

Predicted UV-Visible Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Solvent
n → σ* 170-220 < 1000 Hexane or other UV-transparent solvent

Derivatization and Functionalization Strategies for Research Probes

Synthesis of Analogues with Modified Alkyl Chains or Fluorination Patterns

The synthesis of analogues of 4-fluoro-2-methylbutan-2-amine (B6155053) allows for systematic exploration of structure-activity relationships (SAR). Modifications typically involve altering the length or branching of the alkyl chain or changing the position and number of fluorine substituents. These changes can significantly impact a molecule's conformation, lipophilicity, and metabolic stability.

A common strategy for synthesizing analogues with extended alkyl chains involves starting from a suitable precursor, such as an amino acid or an alkene, and introducing the fluoro-methyl-amino motif through a series of steps. For instance, in the synthesis of related fluorinated amino acids like 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, a synthetic route begins with the protection of the amine group of a starting amino alcohol. nih.gov The alkyl chain is then extended or modified as needed. A key step is the conversion of a terminal hydroxyl group into a good leaving group, such as a tosylate, which can then be displaced by a fluoride (B91410) ion (e.g., from Cesium Fluoride or ¹⁸F-fluoride for radiolabeling) in a nucleophilic substitution reaction. nih.gov The use of specific solvents, like tert-amyl alcohol, can be beneficial for this fluorination process by enhancing the nucleophilicity of the fluoride and minimizing side reactions. nih.gov

Similarly, modifying the fluorination pattern is a key strategy. Research into ethambutol (B1671381) analogues explored the effects of fluorine substitution on the alkyl side-chain. mdpi.com Such syntheses might involve reacting different amino alcohols with reagents like dibromoethane. mdpi.com The introduction of additional fluorine atoms, for example, to create difluoro or trifluoro derivatives, often requires specialized fluorinating agents and can lead to compounds with altered basicity and hydrogen-bonding capabilities. mdpi.comgoogle.com

Table 1: Examples of Synthetic Strategies for Analogues

Analogue Type Precursor Example Key Synthetic Steps Reference
Chain Extension tert-butyl (R,S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoate Hydroboration of alkene, conversion to tosylate, nucleophilic fluorination. nih.gov
Fluorine Substitution 2-amino-2-methylbutan-1-ol Reaction with dibromoethane, potential for varied fluorinated starting materials. mdpi.com
Difluoro/Trifluoro N-(2-Amino-4,4-difluor-2-methylbutyl) derivative Condensation of a difluorinated amine precursor with a carboxylic acid. google.com

Chemical Modifications at the Amine Nitrogen for Ligand Design

The primary amine group of this compound is a prime target for chemical modification to develop new ligands with specific binding properties. thermofisher.com The nitrogen's lone pair of electrons makes it a nucleophile, readily participating in reactions to form a variety of functional groups. These modifications are central to ligand design, as they can introduce new interaction points (e.g., hydrogen bond donors/acceptors, charged groups) that enhance binding affinity and selectivity for biological targets.

Another fundamental approach is reductive amination, where the amine could be reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced to a secondary or tertiary amine. Alternatively, direct condensation with a carboxylic acid, often facilitated by a coupling agent (e.g., PYBOP, DIC), forms an amide bond. google.comnih.gov This is a cornerstone of peptide synthesis and is broadly applied in medicinal chemistry to link amine-containing fragments to other molecular components. nih.gov

Table 2: Reagents for Modifying the Amine Nitrogen

Reagent Class Example Reagent Resulting Functional Group Purpose in Ligand Design
Acylating Agents Propionic anhydride, Benzoyl chloride Amide Neutralizes charge, introduces H-bond acceptor/donor.
Carboxylic Acids Various, with coupling agents (e.g., PYBOP) Amide Links molecular fragments, mimics peptide bonds.
Isocyanates Phenyl isocyanate Urea Introduces rigid H-bonding scaffold.
Sulfonyl Chlorides Dansyl chloride Sulfonamide Introduces fluorescent group, alters electronic properties.

Introduction of Reporter Groups for Spectroscopic Studies

To study the interactions, localization, and dynamics of this compound-based probes, reporter groups that are detectable by spectroscopic methods are often introduced. The primary amine serves as a convenient handle for attaching such groups. scribd.com

Fluorescent probes are particularly valuable. A common strategy involves synthesizing a derivative that incorporates a linker attached to the amine nitrogen, which is terminated with a fluorophore like fluorescein. nottingham.ac.uk For instance, a derivative could be designed with an anchor point, such as an N-H group in a modified analogue, to attach a flexible linker that bears a carboxyfluorescein moiety. nottingham.ac.uk This creates a fluorescent tracer that can be used in techniques like fluorescence polarization (FP) binding assays to study interactions with target proteins. nottingham.ac.uk

For simpler analytical applications, derivatizing reagents can be used to render the amine detectable by UV-Vis absorption or fluorescence. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) react with primary amines to form stable 2,4-dinitrophenyl (DNP) derivatives that absorb UV light. scribd.com Other reagents, such as o-phthalaldehyde (B127526) (OPA), react with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection in chromatographic methods. scribd.com

Furthermore, the C-F bond itself can act as a subtle spectroscopic reporter. The vibrational frequency of the C-F stretch is sensitive to its local environment, a phenomenon that can be probed with infrared (IR) spectroscopy. acs.orgresearchgate.net Changes in the IR spectrum in the C-F stretching region can provide insights into the molecule's aggregation state or its interaction with a binding pocket. acs.org

Table 3: Reporter Groups and Derivatizing Agents for Spectroscopy

Reporter/Reagent Spectroscopic Method Application Reference
Carboxyfluorescein Fluorescence Live-cell imaging, binding assays nottingham.ac.uk
1-Fluoro-2,4-dinitrobenzene (FDNB) UV-Vis Absorption HPLC analysis, quantification scribd.com
o-Phthalaldehyde (OPA) Fluorescence Highly sensitive detection in chromatography scribd.comnih.gov
Dansyl Chloride Fluorescence Protein labeling, environmental sensing scribd.com
Intrinsic C-F bond Infrared (IR) Spectroscopy Studying conformational changes and aggregation acs.orgresearchgate.net

Development of Bioconjugation Methods for Chemical Biology Research

Bioconjugation is the process of covalently linking a molecule, such as a this compound-based probe, to a biomolecule like a protein, peptide, or nucleic acid. thermofisher.comsigmaaldrich.com This technique is fundamental to chemical biology, enabling the creation of tools to study biological processes in complex environments. The primary amine of the title compound is an excellent functional group for bioconjugation because it is nucleophilic and can be selectively targeted under physiological conditions. thermofisher.com

A widely used method for amine-directed bioconjugation involves N-hydroxysuccinimide (NHS) esters. thermofisher.com A biomolecule can be functionalized with an NHS ester, which then reacts with the primary amine of the probe in slightly alkaline conditions (pH 7.2-8.5) to form a stable and irreversible amide bond. thermofisher.comsigmaaldrich.com This strategy is commonly employed to attach small molecules to the surface of proteins, typically targeting the ε-amino group of lysine (B10760008) residues. nih.gov

More advanced bioconjugation strategies can provide greater control over the site of attachment and the stability of the linkage. For example, a bifunctional linker can be used. One end of the linker would be reacted with the amine of the fluoro-compound, while the other end would possess a different reactive group (e.g., a maleimide (B117702) for reaction with cysteines, or an azide (B81097) for click chemistry). spirochem.com Click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a powerful bioorthogonal method, allowing the probe to be conjugated to a biomolecule that has been metabolically or genetically engineered to contain a complementary azide or cyclooctyne (B158145) handle, even in a cellular context. researchgate.net

Table 4: Common Bioconjugation Reagents for Primary Amines

Reagent Type Reactive Group on Biomolecule/Linker Bond Formed Key Features Reference
NHS Esters N-Hydroxysuccinimide ester Amide Stable bond, common method for lysine modification. thermofisher.comsigmaaldrich.com
Isothiocyanates Isothiocyanate Thiourea Stable bond, forms under mild conditions. spirochem.com
Aldehydes/Ketones Aldehyde or Ketone Imine (then reduced to Amine) Requires reductive amination step for stability. spirochem.com
Bifunctional Linkers with Click Handles e.g., Azide-PEG-NHS ester Amide (initially), then Triazole Allows for bioorthogonal "click" reaction to a second molecule. researchgate.net

Compound Index

Biochemical and Mechanistic Interaction Studies in Vitro and Theoretical

Enzyme Substrate or Inhibitor Profiling in Cellular or Cell-Free Systems

There is no available scientific literature detailing the profiling of 4-Fluoro-2-methylbutan-2-amine (B6155053) as either a substrate or an inhibitor for any specific enzyme or enzyme class. Studies that would typically involve assays to determine parameters such as IC₅₀ (half-maximal inhibitory concentration) or Kₘ (Michaelis constant) have not been published for this compound. Therefore, its potential interactions with enzymes remain uncharacterized.

Receptor Binding Affinity and Selectivity Studies (In Vitro)

No in vitro receptor binding studies for this compound have been documented in peer-reviewed literature. Data on its binding affinity (such as Kᵢ or Kₔ values) and its selectivity for specific receptor subtypes are not available. The potential of this compound to act as an agonist, antagonist, or allosteric modulator at any known receptor is currently unknown.

Mechanistic Investigations of Biochemical Pathways Involving the Compound

Investigations into the biochemical pathways that might be modulated by this compound have not been reported. There is no information regarding its mechanism of action, its potential upstream or downstream signaling effects, or its influence on any metabolic or signaling cascades within biological systems.

Computational Studies on Molecular Recognition and Binding Dynamics

A search for computational studies, such as molecular docking simulations or molecular dynamics simulations, focused on the interaction of this compound with biological macromolecules yielded no specific results. Consequently, there are no predictive models for its binding mode, interaction energies, or the dynamics of its potential binding to proteins or other biological targets.

Studies on Enantiomer-Specific Biochemical Interactions

Given that this compound is a chiral molecule, its enantiomers could potentially exhibit different biochemical and pharmacological properties. However, there are no published studies that have separated the enantiomers of this compound and investigated their specific interactions with biological systems. Research into the stereospecificity of its potential biological activity has not been conducted.

Research Applications in Radiochemistry and Chemical Biology

Precursor Development for Radiolabeling (e.g., ¹⁸F-PET Tracers)

There is no available scientific literature detailing the use of 4-Fluoro-2-methylbutan-2-amine (B6155053) as a precursor for the development of ¹⁸F-Positron Emission Tomography (PET) tracers.

Radiosynthetic Methodologies and Yield Optimization

No studies describing radiosynthetic methodologies, such as the introduction of the fluorine-18 (B77423) isotope onto the this compound structure, have been published. Consequently, there is no data on the optimization of radiolabeling yields for this compound.

Investigation of Radiochemical Purity and Stability

As no radiosynthesis of ¹⁸F-labeled this compound has been reported, there are no corresponding investigations into its radiochemical purity or stability.

Role in the Design of Novel Fluorinated Building Blocks for Organic Synthesis

While fluorinated compounds are of significant interest in medicinal chemistry and materials science, there are no publications that specifically describe the role of this compound in the design or synthesis of new fluorinated building blocks for broader use in organic chemistry.

Advanced Analytical Method Development for Research Purposes

Development of Chromatographic Techniques for High-Purity Isolation and Analysis (HPLC, GC)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of these analytical efforts, each offering unique advantages for the analysis of a fluorinated amine like 4-Fluoro-2-methylbutan-2-amine (B6155053).

HPLC is a powerful technique for the separation of compounds that are non-volatile or thermally labile. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common starting point. However, due to its high polarity and potential for poor retention on traditional C8 or C18 columns, alternative strategies may be necessary. nih.gov The use of fluorinated stationary phases can offer enhanced retention and unique selectivity for fluorinated analytes. chromatographyonline.com Additionally, derivatization of the primary amine group can improve its chromatographic behavior. scispace.comchemrxiv.orgacs.org

Method development would involve a systematic evaluation of stationary phases, mobile phase composition (including pH and organic modifier), and detector settings to achieve optimal separation from any impurities or related compounds.

Table 8.1.1: Hypothetical HPLC Method Parameters for this compound

ParameterCondition 1: Reversed-PhaseCondition 2: Fluorinated Phase
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Fluoro-Phenyl (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B over 20 minutes10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 210 nm or ELSDUV at 210 nm or ELSD
Injection Vol. 10 µL5 µL

This table presents hypothetical conditions based on common practices for similar analytes and does not represent experimentally verified data for this compound.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. The primary amine functionality can sometimes lead to peak tailing on standard non-polar columns due to interactions with active sites on the column surface. Therefore, the use of a more polar column or derivatization of the amine to reduce its polarity and improve peak shape is often considered.

Method development would focus on optimizing the inlet temperature, oven temperature program, and carrier gas flow rate to achieve good resolution and symmetric peak shapes. A flame ionization detector (FID) is a common choice for carbon-containing compounds, while a nitrogen-phosphorus detector (NPD) would offer greater selectivity for this amine-containing molecule.

Table 8.1.2: Hypothetical GC Method Parameters for this compound

ParameterCondition 1: UnderivatizedCondition 2: Derivatized (e.g., TFAA)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)HP-5 (30 m x 0.32 mm, 0.25 µm)
Carrier Gas HeliumHelium
Inlet Temperature 250 °C260 °C
Oven Program 50 °C (2 min), then 10 °C/min to 250 °C60 °C (1 min), then 15 °C/min to 280 °C
Detector FID at 280 °CNPD at 300 °C
Split Ratio 50:120:1
Injection Vol. 1 µL1 µL

This table presents hypothetical conditions based on common practices for similar analytes and does not represent experimentally verified data for this compound.

Chiral Separation Methods for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. The determination of enantiomeric purity is critical in many areas of chemical research. Chiral chromatography is the most widely used technique for separating enantiomers.

Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral selector. This is most commonly accomplished by using a chiral stationary phase (CSP) in either HPLC or GC. The different stabilities of the transient diastereomeric complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification.

A wide variety of CSPs are available for chiral HPLC, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile. mdpi.com The separation of chiral amines is a well-established application of these columns. mdpi.com Method development involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline separation of the enantiomers.

Table 8.2.2: Hypothetical Chiral HPLC Method for this compound

ParameterProposed Condition
Column Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.5 mL/min
Column Temp. 25 °C
Detection UV at 215 nm
Injection Vol. 10 µL

This table presents a hypothetical method based on common practices for the chiral separation of amines and does not represent experimentally verified data for this compound.

For volatile enantiomers, chiral GC using a capillary column coated with a chiral stationary phase (often a cyclodextrin (B1172386) derivative) is a powerful technique. The analyte may need to be derivatized with an achiral reagent to improve its volatility and chromatographic performance before analysis on the chiral column.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the identification and quantification of analytes in complex mixtures.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. For halogenated alkanes, GC-MS is a standard analytical tool. nih.govoup.comresearchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses related to its structure.

Table 8.4.1: Expected Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass-to-charge ratio)Proposed Fragment Identity
105[M]⁺ (Molecular Ion)
90[M - CH₃]⁺
72[M - CH₂F]⁺
58[C₃H₈N]⁺ (alpha-cleavage)

This table presents predicted fragments based on general principles of mass spectrometry and does not represent experimentally verified data.

LC-MS is the preferred method for the analysis of polar and non-volatile compounds in complex matrices. nih.gov For a small polar amine like this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific mobile phase modifiers may be required for adequate retention. acs.orgwaters.com Electrospray ionization (ESI) in positive ion mode would be the most suitable ionization technique, as the primary amine group is readily protonated to form a [M+H]⁺ ion.

Table 8.4.2: Hypothetical LC-MS Parameters for this compound

ParameterProposed Condition
LC Column HILIC (e.g., 100 mm x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Formate in Water
Mobile Phase B Acetonitrile
Gradient 95% to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
MS Detection Selected Ion Monitoring (SIM) of [M+H]⁺ at m/z 106.1

This table presents a hypothetical method based on common practices for the LC-MS analysis of small polar amines and does not represent experimentally verified data for this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Synthesis

The development of efficient and selective methods for synthesizing fluorinated amines is a significant challenge in organic chemistry. nih.gov Traditional methods often require harsh conditions or multi-step sequences. nih.gov Future research into the synthesis of 4-Fluoro-2-methylbutan-2-amine (B6155053) would benefit from the exploration of advanced catalytic systems.

One promising avenue is the development of transition-metal-catalyzed aminofluorination of alkenes . A copper-catalyzed three-component reaction, for instance, has shown success in synthesizing various β-fluoroalkylamines by combining an alkene, an amine precursor, and a fluoride (B91410) source. nih.gov Applying such a strategy to a substrate like 3-methylbut-1-ene could offer a direct route to the target compound.

Another key area is the hydrofluorination of functionalized precursors like aziridines . Lewis base catalysis has been effectively used to open aziridine (B145994) rings with a fluoride source, yielding β-fluoroamines with high regioselectivity. organic-chemistry.org This method avoids corrosive amine-HF reagents and proceeds under mild conditions. organic-chemistry.org

Furthermore, asymmetric fluorination represents a major frontier. nih.gov Catalytic enantioselective methods, often employing chiral metal complexes (e.g., based on Palladium, Nickel, or Titanium), could be adapted to produce specific stereoisomers of fluorinated compounds. nih.gov For a molecule like this compound, which is chiral, developing enantioselective syntheses would be crucial for investigating its stereospecific biochemical interactions.

Catalytic StrategyPotential Precursor(s)Key Advantages
Transition-Metal-Catalyzed Aminofluorination 3-methylbut-1-ene, Amine Source, Fluoride SourceDirect, one-step synthesis from readily available materials. nih.gov
Lewis Base-Catalyzed Hydrofluorination Substituted AziridineHigh yields, mild conditions, regio- and diastereoselectivity. organic-chemistry.org
Asymmetric Catalytic Fluorination β-Ketoester or other prochiral substrateAccess to specific enantiomers for stereospecific studies. nih.gov

Discovery of Uncharted Biochemical Interaction Mechanisms

The introduction of fluorine into a molecule can profoundly alter its biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. numberanalytics.comresearchgate.net Understanding the biochemical interactions of this compound is essential for unlocking its potential applications.

Future research should focus on how the compound interacts with biological systems at a molecular level. The presence of the C-F bond can influence interactions through hydrogen bonding and other electrostatic forces. numberanalytics.com The primary amine group can act as a hydrogen bond donor and a protonation site, critical for receptor binding.

Investigating the metabolic fate of the compound is also crucial. Fluorine substitution can block sites of metabolic oxidation, increasing a drug's half-life. researchgate.net Systems biology approaches, which integrate transcriptomic and metabolic data, could be used to understand how exposure to such compounds alters cellular pathways, as has been done for other organofluorine substances. mdpi.com This involves studying changes in fatty acid metabolism, cholesterol biosynthesis, and other key cellular processes. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid prediction of molecular properties and reaction outcomes. acs.org For a compound like this compound, these computational tools offer several avenues for exploration.

Predicting Bioactivity and Physicochemical Properties: ML models can be trained on large datasets of existing compounds to predict properties such as binding affinity to specific biological targets, lipophilicity, and bioavailability. nih.govresearchgate.net Recently, graph neural networks (GNNs) have been developed to predict the Fluoride Ion Affinity (FIA) of molecules, a measure of Lewis acidity, directly from their structure. nih.govresearchgate.net Similar models could be developed to predict the pKa or receptor-binding potential of novel fluorinated amines.

Retrosynthesis and Reaction Optimization: AI tools can propose novel synthetic routes by analyzing known chemical reactions. acs.org This could help identify more efficient or cost-effective ways to synthesize this compound. ML algorithms can also optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Toxicity and ADME Prediction: Early-stage prediction of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity, is a critical application of ML in drug discovery. researchgate.net Applying such models to this compound would provide valuable insights into its potential as a therapeutic agent.

AI/ML ApplicationPotential Impact for this compound
Property Prediction Forecasts bioactivity, pKa, and ADME properties without initial synthesis. nih.govresearchgate.net
Retrosynthesis Suggests novel and efficient synthetic pathways. acs.org
Mechanism Insight Provides deeper understanding of what drives chemical properties and reactivity. aimodels.fyi

Design of Next-Generation Chemical Biology Tools and Probes

Small molecules are indispensable tools for probing biological systems. youtube.comnih.gov this compound could serve as a scaffold for developing next-generation chemical biology probes.

¹⁹F NMR Probes: The fluorine atom has a nuclear spin of ½ and its NMR signal is highly sensitive to the local chemical environment. Because fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window for studying molecular interactions. nih.gov The compound could be incorporated into larger molecules to probe protein binding pockets or cellular environments.

Photo-affinity Labeling: The molecule could be derivatized to include a photo-reactive group and an analytical tag (like an alkyne or biotin). youtube.comnih.gov Upon photoactivation, such a probe would covalently bind to its interacting partners in a complex biological sample, allowing for their subsequent identification via mass spectrometry. youtube.com

PET Imaging Agents: The radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET). Developing synthetic routes to incorporate ¹⁸F into this compound could lead to novel PET imaging agents for diagnostic purposes, leveraging the compound's potential to target specific biological processes. nih.gov

Investigation of Green Chemistry Approaches in its Synthesis

The synthesis of organofluorine compounds has traditionally involved reagents and conditions that are not environmentally benign. researchgate.networktribe.com A key future direction is the application of green chemistry principles to the synthesis of this compound. numberanalytics.com

Flow Chemistry: Performing fluorination reactions in microreactors or flow systems can enhance safety, improve heat transfer, and allow for precise control over reaction parameters, often leading to higher yields and purity. numberanalytics.com

Biocatalysis: The use of enzymes to catalyze C-F bond formation or other key synthetic steps is a growing area of research. While challenging, biocatalysis offers the potential for reactions to be performed in water under mild conditions with high selectivity.

Greener Reagents and Solvents: Research is focused on developing less hazardous fluorinating agents and replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water. researchgate.netnumberanalytics.com For example, the use of Et₃N•3HF as a readily available and inexpensive fluoride source represents a step in this direction. nih.gov Electrochemical fluorination is another emerging green technique that avoids the need for chemical fluorinating reagents altogether. numberanalytics.com

The development of sustainable synthetic methods is not only environmentally responsible but also economically advantageous, aligning with the global push for greener chemical manufacturing. worktribe.comoup.com

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